molecular formula C24H24N2O5 B15018994 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate

Cat. No.: B15018994
M. Wt: 420.5 g/mol
InChI Key: MCNXCQQXSXBQPP-AFUMVMLFSA-N
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Description

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenoxyacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with furan-2-carboxylic acid: The hydrazone intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The hydrazone linkage can form reversible covalent bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
  • 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate
  • 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl pyrrole-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring with a hydrazone linkage and a phenyl group. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C24H24N2O5/c1-16(2)20-11-6-17(3)13-22(20)30-15-23(27)26-25-14-18-7-9-19(10-8-18)31-24(28)21-5-4-12-29-21/h4-14,16H,15H2,1-3H3,(H,26,27)/b25-14+

InChI Key

MCNXCQQXSXBQPP-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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